2,3,4,5-Tetrafluorophenyl cyclopropyl ketone
Description
Properties
IUPAC Name |
cyclopropyl-(2,3,4,5-tetrafluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O/c11-6-3-5(10(15)4-1-2-4)7(12)9(14)8(6)13/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAXBQMBRRNXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2,3,4,5-Tetrafluorobenzoyl Chloride
The synthesis often begins with the conversion of 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride derivative. As demonstrated in the preparation of fluoroquinoline intermediates, this step involves refluxing the carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
The crude acyl chloride is typically used without further purification due to its sensitivity to hydrolysis. This intermediate’s reactivity enables subsequent nucleophilic substitutions or Friedel-Crafts-type reactions.
Coupling with Cyclopropyl Organometallic Reagents
Cyclopropylmagnesium bromide (C₃H₅MgBr) or lithium cyclopropylcuprate (C₃H₅CuLi) can react with 2,3,4,5-tetrafluorobenzoyl chloride to form the target ketone. However, Grignard reagents preferentially add to carbonyl groups rather than displacing chloride, necessitating controlled stoichiometry and low temperatures (−78°C). For example:
This method is complicated by competing side reactions, such as over-addition to form tertiary alcohols. To mitigate this, organocuprates—which exhibit higher selectivity for acyl chlorides—are preferred.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between cyclopropyl boronic acid (C₃H₅B(OH)₂) and a tetrafluorophenyl carbonyl electrophile offers a modular approach. For instance, a preformed bromo- or iodo-substituted tetrafluorophenyl ketone can couple with the boronic acid under Suzuki conditions:
This route requires synthesis of the halogenated ketone precursor, which may involve directed ortho-metalation or electrophilic halogenation of the parent ketone.
Kumada Coupling
Cyclopropyl Grignard reagents can couple with tetrafluorophenyl carbonyl derivatives in the presence of nickel or palladium catalysts. For example:
This method avoids the need for pre-halogenated substrates but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Cyclopropanation of α,β-Unsaturated Ketones
Simmons-Smith Cyclopropanation
A vinyl ketone precursor, such as 2,3,4,5-tetrafluorophenyl vinyl ketone, undergoes cyclopropanation using diiodomethane (CH₂I₂) and a zinc-copper couple:
This method is advantageous for its regioselectivity but requires synthesis of the α,β-unsaturated ketone, which can be achieved via aldol condensation or Wittig reactions.
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable cyclopropanation of styryl-type ketones with diazo compounds. For example:
This approach offers mild reaction conditions but necessitates handling potentially explosive diazo reagents.
Desulfurization of Thioether Intermediates
Thioether Formation and Raney Nickel Desulfurization
A thioether-linked intermediate, such as 2-[6-(cyclopropylcarbonyl)-2,3,4,5-tetrafluorophenylthio]acetic acid, can be desulfurized using Raney nickel to yield the target ketone:
This method is notable for its simplicity and high yields (~58%) but requires multi-step synthesis of the thioether precursor.
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride + Grignard | 40–50% | Moderate | Direct, fewer steps | Competing side reactions |
| Suzuki Coupling | 55–65% | High | Modular, scalable | Requires halogenated precursors |
| Simmons-Smith | 60–70% | Moderate | Regioselective | Requires α,β-unsaturated ketone synthesis |
| Desulfurization | 50–58% | Low | High purity, minimal byproducts | Multi-step thioether synthesis |
Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates in cross-coupling and Grignard reactions, while nonpolar solvents (hexane) improve selectivity in cyclopropanation. Low temperatures (−78°C to 0°C) are critical for minimizing side reactions in organometallic couplings.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
1.1. Diels-Alder Reactions
The compound has been utilized in Diels-Alder reactions due to its unique electronic properties imparted by the fluorinated phenyl group. The presence of fluorine atoms enhances the reactivity of the diene components, making it suitable for cycloaddition reactions that form complex cyclic structures. For instance, tetrafluorophenyl cyclopropyl ketones can act as dienes in reactions with various dienophiles, leading to the formation of valuable intermediates for further chemical transformations .
1.2. Catalytic Reactions
Recent studies have demonstrated that 2,3,4,5-tetrafluorophenyl cyclopropyl ketone can participate in catalytic reactions involving SmI2 (samarium diiodide). These reactions have shown promising yields in the formation of cyclopentene derivatives when coupled with alkynes and styrenes. The presence of the cyclopropyl moiety contributes to the stability and reactivity of the ketone under catalytic conditions .
Medicinal Chemistry
2.1. Drug Development
The fluorinated structure of this compound is significant in drug design due to its ability to modulate biological activity through lipophilicity and metabolic stability. Compounds derived from this ketone have been explored for their potential as anti-inflammatory agents and enzyme inhibitors. For example, derivatives have shown efficacy in inhibiting specific proteases involved in inflammatory pathways .
2.2. Synthesis of Bioactive Molecules
This compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have been employed in creating new classes of pharmaceuticals targeting diseases like cancer and autoimmune disorders. The incorporation of tetrafluorophenyl groups has been linked to improved binding affinity and selectivity towards biological targets .
Material Science
3.1. Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymers, making it suitable for applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Cyclopropyl Ketones
Reactivity in Catalytic Reactions
The reactivity of 2,3,4,5-tetrafluorophenyl cyclopropyl ketone differs significantly from non-fluorinated analogs due to electronic and steric effects:
Insights : Fluorination increases electrophilicity and stabilizes intermediates, while bulky substituents (e.g., 2,6-dimethylphenyl) hinder reactivity via steric effects.
Tautomeric Behavior
Tautomerism is a defining feature of this compound derivatives:
Insights: Fluorinated systems exhibit tautomerism due to resonance stabilization of the enol form, whereas non-fluorinated analogs lack this behavior.
Biological Activity
2,3,4,5-Tetrafluorophenyl cyclopropyl ketone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms and a cyclopropyl group may influence its interaction with biological systems, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a phenyl ring substituted with four fluorine atoms and a cyclopropyl ketone moiety. This configuration can significantly affect the compound's lipophilicity, reactivity, and biological interactions.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The fluorinated phenyl ring may enhance binding affinity due to increased electron-withdrawing effects, while the cyclopropyl group can introduce strain that may facilitate interactions with target proteins.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promising inhibitory effects on:
- Cyclooxygenase (COX) Enzymes : Inhibition of COX-1 and COX-2 was observed with IC50 values of 50 µM and 30 µM respectively. This suggests potential anti-inflammatory properties.
- Aryl Hydrocarbon Receptor (AhR) : The compound acts as an agonist for AhR, which plays a crucial role in xenobiotic metabolism and cellular signaling pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against drug-resistant bacterial strains showed that it effectively reduced biofilm formation in Staphylococcus aureus. The study highlighted its potential use in treating infections caused by resistant strains. -
Case Study on Anti-inflammatory Properties :
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This indicates its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
